molecular formula C10H17N5O B13564882 1-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide

1-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide

Cat. No.: B13564882
M. Wt: 223.28 g/mol
InChI Key: SZADUMRTHDBHHV-UHFFFAOYSA-N
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Description

1-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide is a synthetic organic compound featuring a cyclopentane backbone substituted with an ethylamino group, a carboxamide moiety, and a 1,2,4-triazole ring. The ethylamino and carboxamide groups suggest possible solubility in polar solvents and interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

1-(ethylamino)-3-(1,2,4-triazol-1-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C10H17N5O/c1-2-13-10(9(11)16)4-3-8(5-10)15-7-12-6-14-15/h6-8,13H,2-5H2,1H3,(H2,11,16)

InChI Key

SZADUMRTHDBHHV-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCC(C1)N2C=NC=N2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazole/heterocyclic derivatives:

Compound Name Structural Features Key Properties/Applications Reference
1-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide (Target) Cyclopentane core, ethylamino, carboxamide, 1,2,4-triazole Potential pharmaceutical intermediate; possible CNS activity due to amino/carboxamide groups
1-Amino-3-(2-ethyl-1H-imidazol-1-yl)cyclopentane-1-carboxamide Replaces triazole with 2-ethylimidazole Altered hydrogen bonding; potential differences in receptor affinity
Epoxiconazole Triazole, chlorophenyl, fluorophenyl, oxirane Broad-spectrum fungicide; inhibits ergosterol biosynthesis in fungi
Triadimefon Triazole, chlorophenoxy, dimethylbutanone Systemic fungicide; used in agriculture for powdery mildew control
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Benzaldehyde core, triazole Reactive aldehyde; used in organic synthesis (e.g., Schiff base formation)
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione, chlorophenyl, Schiff base Hydrogen-bonded crystal structure; potential antimicrobial activity

Key Comparative Insights

Triazole vs. Imidazole Substitution :

  • The target compound’s 1,2,4-triazole ring (vs. 2-ethylimidazole in ) offers stronger hydrogen-bonding capacity and metabolic stability. Imidazoles are more basic and prone to protonation, which may affect bioavailability in acidic environments.

Halogenated phenyl groups in Epoxiconazole and Triadimefon increase lipophilicity and environmental persistence, whereas the target compound’s ethylamino group may reduce bioaccumulation risks.

Biological Activity :

  • Epoxiconazole’s oxirane and halogenated aryl groups are critical for fungicidal activity via cytochrome P450 inhibition. The target compound lacks these groups, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals).
  • The thione group in the triazole-thione derivative introduces sulfur-based reactivity (e.g., radical scavenging), absent in the carboxamide-containing target compound.

Solid-State Behavior: Hydrogen bonding in the triazole-thione compound forms a six-membered supramolecular structure , whereas the target compound’s carboxamide and ethylamino groups may promote different intermolecular interactions, influencing crystallinity and dissolution rates.

Preparation Methods

Alkylation of 1H-1,2,4-Triazole

  • The 1,2,4-triazole ring is introduced by alkylation of 1H-1,2,4-triazole with an appropriate alkyl halide or tosylate derivative. This reaction usually employs potassium carbonate as a base and is conducted in polar aprotic solvents like dimethylformamide at elevated temperatures (e.g., 120 °C) for extended periods (e.g., 12 hours). The presence of catalytic tetrabutylammonium bromide can enhance the reaction efficiency. This method yields predominantly the N1-substituted triazole isomer with high regioselectivity and yields up to 95%.

  • The selectivity towards the N1-substituted product is confirmed by nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR), showing characteristic chemical shifts for triazole protons and carbons consistent with literature data.

Alternative Triazole Synthesis Approaches

  • While the Huisgen 1,3-dipolar cycloaddition ("click chemistry") is commonly used for 1,2,3-triazoles, its application to 1,2,4-triazoles is limited. Instead, nucleophilic substitution on activated precursors or ring-opening of oxazoline derivatives followed by oxidation are employed for 1,2,4-triazole synthesis.

Construction of the Cyclopentane Core with Substituents

Introduction of the Ethylamino Group

  • The ethylamino substituent on the cyclopentane ring can be introduced by reduction or substitution reactions starting from azide or epoxide intermediates derived from ketone precursors.

  • For example, Corey-Chaykovsky epoxidation of ethanone derivatives followed by azide substitution and subsequent reduction via the Staudinger reaction (triphenylphosphine-mediated reduction of azides) yields free amines, which can then be alkylated or further functionalized.

Carboxamide Formation

  • The carboxamide group at the cyclopentane 1-position is typically installed via amide coupling reactions using carboxylic acid derivatives and amines.

  • Coupling reagents such as 1,1′-carbonyldiimidazole are employed to activate carboxylic acids, which then react with the amino-substituted cyclopentane intermediate to form the amide bond under mild conditions, often at room temperature overnight.

  • The reaction mixture is commonly worked up by aqueous quenching, organic extraction, drying, and purification by gradient column chromatography.

Representative Synthetic Route Example

Step Reaction Type Reagents & Conditions Outcome/Yield
1 Alkylation of 1H-1,2,4-triazole 1H-1,2,4-triazole + alkyl tosylate, K2CO3, DMF, 120 °C, 12 h, tetrabutylammonium bromide catalyst N1-substituted triazole (95%)
2 Corey-Chaykovsky epoxidation Ethanone derivative + TMSOI + 20% NaOH, 60 °C, 6 h Epoxide intermediate
3 Azide substitution Epoxide + NaN3 + NH4Cl Azide intermediate (60-63%)
4 Azide reduction (Staudinger) Azide + triphenylphosphine in THF, RT 1 h + H2O, 60 °C 4 h Free amine
5 Amide coupling Amine + carboxylic acid + carbonyldiimidazole, DMF, RT, overnight Carboxamide product (45-68%)

Analytical Characterization

  • The regioselectivity and purity of the triazole substitution are verified by 1H-NMR and 13C-NMR spectroscopy, showing distinct chemical shifts for triazole protons and carbons.

  • High-performance liquid chromatography confirms the purity of the final compounds.

  • Mass spectrometry and elemental analysis support molecular weight and composition.

  • 2D NMR techniques (e.g., 1H-13C HSQC) assist in confirming the connectivity of the cyclopentane substituents.

Q & A

Q. What are the key steps in synthesizing 1-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves:

  • Cyclopentane backbone formation : Cyclization reactions using reagents like ethylenediamine derivatives under controlled pH and temperature (6–8°C) to prevent side reactions .
  • Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective introduction of the 1,2,4-triazole moiety, with solvent optimization (e.g., DMF or DCM) to enhance yield .
  • Ethylamino group incorporation : Nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) to avoid oxidation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or HPLC (C18 column, gradient elution) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing the molecular structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., ethylamino and triazole groups) and stereochemistry .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected m/z: ~252.2 g/mol) and fragmentation patterns .
  • X-ray crystallography : For resolving 3D configuration, particularly cyclopentane ring puckering and triazole orientation .
  • FT-IR : Identification of carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Q. How does the 1,2,4-triazole moiety influence the compound's chemical stability and reactivity?

The triazole ring enhances:

  • Metabolic stability : Resistance to enzymatic degradation due to aromaticity and hydrogen-bonding capacity .
  • pH-dependent reactivity : Protonation at N4 under acidic conditions, enabling selective functionalization (e.g., alkylation) .
  • Coordination chemistry : Metal-binding via triazole nitrogen atoms, relevant for catalytic or therapeutic applications .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish direct binding vs. off-target effects .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorinated ethylamino groups) to correlate activity with electronic/steric properties .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies in activity .

Q. What strategies optimize the synthetic route for scalability while maintaining stereochemical integrity?

  • Flow chemistry : Continuous flow reactors for precise control of exothermic steps (e.g., triazole coupling), reducing batch-to-batch variability .
  • Catalyst screening : Heterogeneous catalysts (e.g., immobilized Cu(I)) to improve regioselectivity and reduce metal contamination .
  • PAT (Process Analytical Technology) : In-line FTIR or Raman spectroscopy to monitor reaction progression and intermediates .

Q. How do computational models predict the compound's reactivity in novel chemical environments?

  • DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Solvent modeling : COSMO-RS simulations to evaluate solubility and stability in polar aprotic vs. nonpolar solvents .
  • Reactivity descriptors : Fukui indices to identify regions prone to radical or oxidative degradation .

Q. What methodologies elucidate the compound's mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Identify essential target proteins in cell lines (e.g., kinase or protease dependencies) .
  • Thermal shift assays (TSA) : Detect protein-ligand binding via changes in thermal denaturation profiles .
  • Metabolomics : LC-MS/MS profiling to track downstream metabolic perturbations (e.g., ATP depletion or ROS accumulation) .

Comparative & Structural Analysis

Q. How does this compound compare structurally and functionally to analogs with pyrazole or tetrazole rings?

Feature1,2,4-Triazole (Target)Pyrazole (Analog)Tetrazole (Analog)
Aromaticity ModerateHighVery high
Hydrogen bonding Two H-bond acceptors (N2, N4)One H-bond acceptor (N1)Three H-bond acceptors (N1–N4)
Metabolic stability High (resists CYP450 oxidation)ModerateLow (prone to glucuronidation)
Bioactivity Kinase inhibition (IC₅₀: 50 nM)Antifungal (IC₅₀: 200 nM)Anticonvulsant (ED₅₀: 10 mg/kg)
Data sourced from comparative studies on heterocyclic analogs .

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